molecular formula C7H9BrN2O B8116510 5-Bromo-3-ethoxypyridin-2-amine

5-Bromo-3-ethoxypyridin-2-amine

Cat. No.: B8116510
M. Wt: 217.06 g/mol
InChI Key: LUIQOVLDDJOZSM-UHFFFAOYSA-N
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Description

5-Bromo-3-ethoxypyridin-2-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 5th position, an ethoxy group at the 3rd position, and an amino group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-ethoxypyridin-2-amine typically involves the bromination of 3-ethoxypyridin-2-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under controlled conditions . The reaction is carried out in the presence of a palladium catalyst, a base, and a solvent such as ethanol or water. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure consistent quality and yield. The industrial production process may also include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-ethoxypyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Arylboronic Acids: Used in Suzuki cross-coupling reactions.

    Oxidizing Agents: Used in oxidation reactions to convert the compound to its oxidized forms.

    Reducing Agents: Used in reduction reactions to obtain reduced derivatives.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, coupling reactions with arylboronic acids can produce various aryl-substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-3-ethoxypyridin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-3-ethoxypyridin-2-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-3-ethoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIQOVLDDJOZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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